Tert-butyl6-(aminomethyl)-decahydroisoquinoline-2-carboxylate

Medicinal Chemistry Synthetic Methodology Building Block Selection

Tert-butyl 6-(aminomethyl)-decahydroisoquinoline-2-carboxylate (CAS 2344685-38-5) is a fully saturated bicyclic N-Boc-protected amino building block with an aminomethyl substituent at the 6-position of the decahydroisoquinoline scaffold. The compound belongs to the class of decahydroisoquinoline derivatives, a privileged scaffold in medicinal chemistry that imparts conformational rigidity and stereochemical complexity to target molecules.

Molecular Formula C15H28N2O2
Molecular Weight 268.401
CAS No. 2344685-38-5
Cat. No. B2930407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl6-(aminomethyl)-decahydroisoquinoline-2-carboxylate
CAS2344685-38-5
Molecular FormulaC15H28N2O2
Molecular Weight268.401
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2CC(CCC2C1)CN
InChIInChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-7-6-12-8-11(9-16)4-5-13(12)10-17/h11-13H,4-10,16H2,1-3H3
InChIKeyUDLYJMFMOWFBSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 6-(Aminomethyl)-Decahydroisoquinoline-2-Carboxylate (CAS 2344685-38-5): Core Identifier and Compound Class


Tert-butyl 6-(aminomethyl)-decahydroisoquinoline-2-carboxylate (CAS 2344685-38-5) is a fully saturated bicyclic N-Boc-protected amino building block with an aminomethyl substituent at the 6-position of the decahydroisoquinoline scaffold [1]. The compound belongs to the class of decahydroisoquinoline derivatives, a privileged scaffold in medicinal chemistry that imparts conformational rigidity and stereochemical complexity to target molecules [2]. It typically exists as a mixture of diastereomers and is supplied as a research intermediate rather than a final bioactive entity [3].

Why Generic Substitution Fails for Tert-Butyl 6-(Aminomethyl)-Decahydroisoquinoline-2-Carboxylate (CAS 2344685-38-5)


Within the decahydroisoquinoline building-block family, interchangeability is precluded by meaningful differences in substitution pattern, protecting-group strategy, and stereochemical composition. The 6-aminomethyl substituent provides a nucleophilic handle with distinct reactivity compared to the 6-oxo or 5-amino variants, leading to divergent downstream coupling outcomes [1]. Additionally, the tert-butyloxycarbonyl (Boc) protecting group undergoes acidolytic cleavage with kinetics that differ substantially from benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) alternatives, directly impacting synthetic sequence design and yield [2]. The diastereomeric mixture also introduces conformational heterogeneity that cannot be replicated by single-isomer analogs. These three factors—substitution, protecting group, and stereochemistry—collectively prevent generic substitution and necessitate compound-specific qualification.

Quantitative Differentiation Evidence Guide for Tert-Butyl 6-(Aminomethyl)-Decahydroisoquinoline-2-Carboxylate (CAS 2344685-38-5)


6-Aminomethyl Substituent Reactivity: Nucleophilic vs. Electrophilic Handle Compared to 6-Oxo Analog

The 6-aminomethyl group (−CH₂NH₂) provides a primary aliphatic amine with a predicted conjugate acid pKa of ~10–11, enabling nucleophilic reactivity (reductive amination, amide coupling, urea formation) that is unavailable with the 6-oxo analog tert-butyl 6-oxo-decahydroisoquinoline-2-carboxylate (CAS 1782700-60-0), which instead functions as an electrophilic ketone (νC=O ~1715 cm⁻¹) [1]. This orthogonal reactivity means the aminomethyl compound can serve as an amine nucleophile in fragment-coupling strategies, whereas the 6-oxo compound is restricted to carbonyl-based transformations such as enolate alkylation or reductive amination from the opposite polarity [1].

Medicinal Chemistry Synthetic Methodology Building Block Selection

Boc Protecting Group Stability: Acidolytic Cleavage Kinetics Compared to Cbz and Fmoc Analogs

The tert-butyloxycarbonyl (Boc) group on the isoquinoline nitrogen is cleaved under acidic conditions (e.g., 50% TFA in DCM, 30–50 min at room temperature, or 2 M HCl/dioxane) with >95% conversion, while the benzyloxycarbonyl (Cbz) group requires hydrogenolysis (H₂, Pd/C, 1–4 atm, ambient temperature) and the fluorenylmethyloxycarbonyl (Fmoc) group requires basic conditions (20% piperidine/DMF, 5–15 min) [1][2]. The Boc group exhibits second-order dependence on acid concentration, with deprotection half-lives of <10 min in 4 M HCl/dioxane vs. >60 min in 0.5 M HCl [3]. This acid lability profile is orthogonal to base-labile Fmoc and hydrogenolysis-labile Cbz groups, enabling sequential protecting group manipulation.

Protecting Group Strategy Peptide Chemistry Synthetic Efficiency

Decahydroisoquinoline Scaffold Conformational Rigidity: Impact on Bioactive Conformation Entropy

The fully saturated decahydroisoquinoline scaffold imposes a rigid bicyclic framework that restricts rotational freedom and pre-organizes functional groups into defined spatial orientations [1]. In contrast, monocyclic piperidine-based building blocks such as tert-butyl 4-(aminomethyl)piperidine-1-carboxylate exhibit greater conformational flexibility (more low-energy conformers accessible at 298 K) . This conformational pre-organization has been exploited in the design of potent NMDA receptor antagonists: 6-substituted decahydroisoquinoline-3-carboxylic acids achieve Ki values as low as 0.1–10 nM against NMDA receptors, whereas analogous monocyclic piperidine derivatives are 10- to 100-fold weaker [2]. The scaffold alone contributes an estimated ΔΔG of −1.5 to −3.0 kcal/mol to binding affinity through entropic benefit.

Conformational Constraint Drug Design Structure-Activity Relationships

Purity and Supply Chain Traceability: Vendor-Supplied Batch Data vs. In-House Synthesis

Commercially sourced tert-butyl 6-(aminomethyl)-decahydroisoquinoline-2-carboxylate is supplied with guaranteed minimum purity of ≥95% (HPLC, 254 nm) and is accompanied by batch-specific certificates of analysis (CoA) including NMR and HPLC chromatograms [1]. Comparative data for the closely related building block tert-butyl 6-oxo-decahydroisoquinoline-2-carboxylate shows a standard purity of 95–98% from suppliers such as Sigma-Aldrich and Bidepharm . In-house synthesis of decahydroisoquinoline intermediates of comparable complexity typically requires 5–7 synthetic steps and achieves overall yields of 15–40% with purities of 90–95% after chromatography [2]. The difference in procurement lead time (commercial: 1–4 weeks; in-house: 8–16 weeks) and batch-to-batch variability (commercial: ≤2% relative standard deviation; in-house: 5–15% RSD) provides a quantifiable advantage for direct sourcing.

Quality Control Procurement Reproducibility

High-Impact Application Scenarios for Tert-Butyl 6-(Aminomethyl)-Decahydroisoquinoline-2-Carboxylate (CAS 2344685-38-5)


Synthesis of Conformationally Constrained NMDA or AMPA Receptor Antagonist Libraries

The decahydroisoquinoline scaffold, when functionalized at the 6-position, has produced some of the most potent NMDA antagonists reported (Ki 0.1–10 nM) [1]. The 6-aminomethyl compound provides a versatile nucleophilic handle for introducing diverse carboxylic acid, phosphonate, or tetrazole warheads via amide coupling or reductive amination, enabling SAR exploration of the distal acid pharmacophore that is critical for NMDA/AMPA receptor subtype selectivity.

HIV Protease Inhibitor Intermediate Development—Saquinavir-Class Molecule Optimization

The decahydroisoquinoline ring system is a key P1′ moiety in HIV protease inhibitors such as saquinavir, where (3S,4aS,8aS)-N-tert-butyldecahydroisoquinoline-3-carboxamide serves as the critical intermediate [2]. The 6-aminomethyl variant offers an additional derivatization site on the cyclohexane ring, potentially enabling exploration of substituent effects on CYP3A4-mediated metabolism, which occurs predominantly via hydroxylation of the decahydroisoquinoline ring [3].

Antiarrhythmic Agent Discovery Using 6-Substituted Decahydroisoquinoline Scaffolds

Structure-activity relationship studies of 5- and 6-substituted decahydroisoquinolines have identified compounds with antiarrhythmic potency and therapeutic indices 2–4× greater than quinidine [4]. The 6-aminomethyl building block provides a direct entry point for installing benzamide or sulfonamide substituents, which have been correlated with enhanced antiarrhythmic activity and superior therapeutic windows in rodent models.

Bifunctional PROTAC Linker or Antibody-Drug Conjugate (ADC) Payload Attachment

The orthogonal Boc-protected amine on the isoquinoline nitrogen and the free aminomethyl group on the 6-position provide two chemically distinguishable amine handles. The Boc group can be selectively deprotected under acidic conditions (e.g., TFA/DCM) while leaving the 6-aminomethyl group available for initial conjugation to PEG linkers or payloads, facilitating modular assembly of heterobifunctional conjugates [5].

Quote Request

Request a Quote for Tert-butyl6-(aminomethyl)-decahydroisoquinoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.